Product packaging for (4-Amino-4-methylpentyl)dimethylamine(Cat. No.:CAS No. 933723-04-7)

(4-Amino-4-methylpentyl)dimethylamine

Cat. No.: B2763037
CAS No.: 933723-04-7
M. Wt: 144.262
InChI Key: AUEGKMPMUOXIIP-UHFFFAOYSA-N
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Description

Contextualization of Branched Aliphatic Diamines in Chemical Research

Branched aliphatic diamines are a structurally diverse group of organic molecules that have found utility in various fields of chemical research and industry. Unlike their linear counterparts, the presence of branching in the carbon skeleton can impart unique physical and chemical properties, such as altered reactivity, solubility, and conformational rigidity. These properties make them valuable building blocks in the synthesis of complex molecules and materials.

One of the prominent applications of aliphatic diamines is in the field of polymer chemistry. They serve as monomers in the production of polyamides, polyimides, and polyureas. wikipedia.org The specific structure of the diamine, including branching, can significantly influence the properties of the resulting polymer, such as its thermal stability, mechanical strength, and elasticity. Furthermore, aliphatic diamines are widely used as curing agents for epoxy resins, where they facilitate the cross-linking of polymer chains to form a rigid, thermoset material. basf.com

In the realm of medicinal chemistry, branched aliphatic diamines are recognized as important pharmacophores. The spatial arrangement of the amino groups, influenced by the branched structure, can be crucial for molecular recognition and binding to biological targets. rsc.orglifechemicals.com Conformationally restricted diamines, a category that includes certain branched structures, are particularly attractive as scaffolds in drug design because they can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. lifechemicals.com

Current Research Landscape and Future Directions for (4-Amino-4-methylpentyl)dimethylamine Investigations

The current research landscape for this compound appears to be one of potential rather than established application. The absence of significant dedicated research on this compound suggests that its properties and potential uses are yet to be fully explored. However, based on its structure, several promising avenues for future investigation can be proposed.

Given the interest in branched amines in medicinal chemistry, a key area of future research could be the exploration of the biological activity of this compound and its derivatives. rsc.org Its structure, featuring a quaternary carbon and two distinct amine groups, could be a starting point for the design of novel ligands for various biological targets. Structure-activity relationship (SAR) studies could be conducted to understand how modifications to the molecule affect its biological efficacy. nih.govnih.gov

Another potential research direction lies in its application as a catalyst or a ligand in coordination chemistry. The presence of both a primary and a tertiary amine allows for differential reactivity and coordination behavior. It could potentially be used in the synthesis of novel catalysts for asymmetric synthesis, a field where chiral diamines have proven to be highly effective. The 1,4-relationship between the two amino groups could also be explored for its catalytic potential, drawing parallels to the well-studied 1,2- and 1,3-diamine catalysts. acs.org

In materials science, this compound could be investigated as a novel monomer or cross-linking agent. Its branched structure could introduce interesting properties into polymers, such as increased amorphous content, leading to enhanced solubility or different mechanical properties compared to polymers derived from linear diamines.

Below is a table summarizing some of the physicochemical properties of this compound, as gathered from chemical supplier databases.

PropertyValue
CAS Number 933723-04-7
Molecular Formula C₈H₂₀N₂
Molecular Weight 144.26 g/mol
IUPAC Name N¹,N¹,4-trimethylpentane-1,4-diamine
Physical Form Liquid

Further research is required to populate a more detailed table of its chemical and physical properties based on experimental data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2 B2763037 (4-Amino-4-methylpentyl)dimethylamine CAS No. 933723-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,4-trimethylpentane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-8(2,9)6-5-7-10(3)4/h5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEGKMPMUOXIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 4 Methylpentyl Dimethylamine

Established Synthetic Pathways to (4-Amino-4-methylpentyl)dimethylamine

Established synthetic routes for molecules like this compound rely on fundamental organic reactions, including aminations and reductions, often as part of a multistep sequence. These methods are valued for their reliability and predictability.

Amination Reactions in the Synthesis of this compound

Amination reactions are crucial for introducing nitrogen-containing functional groups into a molecule. For the synthesis of this compound, a key transformation is the formation of the tertiary dimethylamino group. Reductive amination stands out as a primary method for this purpose. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

A hypothetical but chemically sound approach would involve the reductive amination of a suitable aldehyde precursor, such as 4-methyl-4-nitropentanal, with dimethylamine (B145610). The reaction proceeds via the formation of a dimethyliminium ion, which is subsequently reduced. This one-pot process is highly efficient for creating tertiary amines. nih.govfrontiersin.org

Table 1: Reductive Amination Conditions for Tertiary Amine Synthesis

Reducing AgentTypical SubstratesCommon ConditionsAdvantages
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Aldehydes, KetonesDichloroethane (DCE), Room TemperatureMild, selective, tolerates a wide range of functional groups.
Sodium cyanoborohydride (NaBH₃CN)Aldehydes, KetonesMethanol (MeOH), slightly acidic pHEffective, but cyanide is toxic.
Catalytic Hydrogenation (H₂/Catalyst)Aldehydes, KetonesH₂, Pd/C, PtO₂, or Raney Ni; Elevated pressure"Green" method, high atom economy, but may reduce other functional groups.

Reductive Methodologies for this compound Precursors

The synthesis of the target compound requires a second key reduction: the conversion of a precursor group into the primary amine at the C-4 position. A nitro group is an ideal precursor for a primary amine as it is stable under various reaction conditions and can be selectively reduced.

Following the reductive amination of a nitro-aldehyde precursor, the resulting nitro-amine intermediate (N1,N1,4-trimethyl-4-nitropentan-1-amine) would need to be reduced. Catalytic hydrogenation is a common and effective method for this transformation. chemicalbook.com

Table 2: Common Reagents for Nitro Group Reduction

Reagent/SystemReaction ConditionsSelectivity Notes
H₂, Palladium on Carbon (Pd/C)Methanol or Ethanol, Room Temperature, 1-4 atm H₂Highly effective; can also reduce alkenes and alkynes.
Iron (Fe) in Acetic Acid (AcOH)HeatingClassical method, inexpensive.
Zinc (Zn) in AcidHCl or AcOHEffective but can be harsh.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THFVery powerful, non-selective, will reduce many other functional groups.

Multistep Synthesis Approaches to this compound

Constructing the carbon skeleton and introducing the two distinct amino functionalities logically requires a multistep approach. A plausible synthetic sequence could begin from a readily available starting material like 4,4-dimethyl-5-oxopentanenitrile.

A potential pathway is outlined below:

Reductive Amination of the Ketone : The keto-nitrile starting material can be subjected to reductive amination with dimethylamine using a reagent like sodium triacetoxyborohydride. This step selectively forms the tertiary amine while leaving the nitrile group intact.

Reduction of the Nitrile : The resulting aminonitrile intermediate is then reduced to afford the target diamine, this compound. The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often with a Raney Nickel catalyst.

This two-step sequence provides a controlled method for synthesizing the target compound with its specific substitution pattern.

Novel and Emerging Synthetic Routes for this compound

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. These include advanced catalytic systems and adherence to the principles of green chemistry.

Catalytic Methods in this compound Synthesis

Recent advancements have focused on transition-metal-catalyzed reactions that can form C-N bonds with high efficiency and selectivity. While direct C-H amination is a cutting-edge field, its application to a simple aliphatic chain like this remains challenging. acs.orgresearchgate.net A more immediate application of novel catalysis is in the improvement of established reactions.

Iridium-catalyzed transfer hydrogenation has emerged as a powerful method for reductive amination. rsc.orgrsc.org This technique can be used in a one-pot reaction where a nitro compound is reduced to a primary amine, which then reacts with a carbonyl compound and is further reduced to a secondary or tertiary amine, all using the same catalyst system. rsc.org

A forward-thinking synthesis of this compound could involve a one-pot reaction between a nitro-ketone precursor (e.g., 5-methyl-5-nitrohexan-2-one) and dimethylamine using an iridium catalyst. This would combine the formation of both the primary and tertiary amines in a single, highly efficient step.

Table 3: Comparison of Catalytic Systems for Reductive Amination

Catalyst TypeExampleKey AdvantagesPotential Application
Noble Metal (Heterogeneous)Pd/C, PtO₂Widely used, effective for hydrogenation.Reduction of nitro and imine intermediates.
Noble Metal (Homogeneous)Iridium or Rhodium complexesHigh activity and selectivity, mild conditions. rsc.orgOne-pot reductive amination of nitro-ketones.
Non-Noble MetalNickel, Cobalt complexesLower cost, reduced environmental impact. bohrium.comGreener alternatives for catalytic hydrogenation.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amines offers significant opportunities for applying these principles.

Atom Economy : One-pot reactions, such as the direct reductive amination of a nitro-ketone with an amine, maximize atom economy by combining multiple transformations without isolating intermediates, thus reducing solvent use and waste. frontiersin.org

Use of Catalysis : Catalytic routes are inherently greener than stoichiometric reactions. Using catalytic hydrogenation (H₂) instead of metal hydrides (like LiAlH₄) for reduction steps significantly reduces waste. The catalyst is used in small amounts and can often be recycled, while the only byproduct is water. bohrium.com

Safer Solvents and Reagents : Green chemistry encourages the use of less hazardous solvents. For instance, replacing chlorinated solvents like dichloroethane with greener alternatives such as 2-methyl-THF or ethanol, where possible, improves the environmental profile of the synthesis.

By integrating these principles, a more sustainable synthesis of this compound can be designed, moving from traditional multistep routes to more streamlined, catalytic, and environmentally conscious processes.

Optimization of this compound Synthesis Conditions

Due to the absence of published synthetic procedures for this compound, there is no corresponding body of research on the optimization of its synthesis conditions. The following sections are therefore based on general principles of chemical process optimization that would likely apply if a synthetic route were established.

Yield and Selectivity Enhancement Strategies for this compound

Strategies to enhance the yield and selectivity for the synthesis of this compound would be highly dependent on the chosen synthetic pathway. For a hypothetical reductive amination route, key strategies would focus on several areas:

Catalyst Selection: The choice of catalyst for the reduction step is critical. Different catalysts (e.g., palladium on carbon, platinum oxide, Raney nickel) would exhibit varying levels of activity and selectivity. Screening a range of catalysts would be the first step in optimizing the reaction.

Control of Reaction Stoichiometry: Precise control over the molar ratios of the reactants, including the amine, the carbonyl compound, and the reducing agent, would be essential to maximize the conversion of the starting materials and minimize the formation of byproducts.

For a hypothetical N-alkylation pathway, enhancing selectivity would be the primary challenge. Strategies might include:

Choice of Methylating Agent: The reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate) would influence the extent of methylation.

Stepwise Alkylation: A controlled, stepwise addition of the methylating agent at low temperatures could potentially favor the formation of the desired dimethylated product over further alkylation to a quaternary ammonium (B1175870) salt.

An interactive data table illustrating potential areas for optimization is presented below.

StrategyFocus AreaPotential Variables to InvestigateDesired Outcome
Catalyst Screening Reductive AminationCatalyst Type (Pd/C, PtO₂, Raney Ni), Catalyst LoadingHigh conversion, minimal side reactions
Protecting Groups Selective FunctionalizationType of Protecting Group (e.g., Boc, Cbz), Deprotection ConditionsHigh yield of the desired diamine
Stoichiometry Reactant RatiosMolar ratio of amine to carbonyl, Amount of reducing agentMaximized product formation
Alkylation Control N-AlkylationMethylating Agent, Reaction Temperature, Rate of AdditionSelective dimethylation

Reaction Parameter Analysis in this compound Synthesis

A thorough analysis of reaction parameters would be crucial for developing a robust and efficient synthesis of this compound. The key parameters to investigate would include:

Temperature: The reaction temperature can significantly affect the reaction rate and the formation of byproducts. An optimal temperature profile would need to be determined for each step of the synthesis.

Pressure: For catalytic hydrogenation steps, the hydrogen pressure is a critical parameter that influences the rate of reaction.

Solvent: The choice of solvent can impact the solubility of reactants and catalysts, as well as the reaction kinetics. A range of solvents would need to be screened to find the most suitable one.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials while minimizing the degradation of the product.

Design of Experiments (DoE) methodologies would be a powerful tool for systematically studying the effects of these parameters and their interactions on the reaction yield and purity.

Below is an interactive data table summarizing the key reaction parameters and their potential impact on the synthesis.

ParameterPotential ImpactTypical Range for Optimization
Temperature Reaction rate, byproduct formation0°C to 100°C
Pressure Rate of hydrogenation1 atm to 50 atm
Solvent Solubility, reaction kineticsAlcohols, ethers, hydrocarbons
Reaction Time Conversion, product degradation1 hour to 24 hours

It must be reiterated that the information presented in sections 2.3.1 and 2.3.2 is based on general chemical principles and does not reflect published data for the synthesis of this compound.

Reactivity and Reaction Mechanisms of 4 Amino 4 Methylpentyl Dimethylamine

Acid-Base Chemistry and Protonation Behavior of (4-Amino-4-methylpentyl)dimethylamine

Like other amines, this compound acts as a Brønsted-Lowry base, capable of accepting protons to form ammonium (B1175870) cations. The compound possesses two sites for protonation: the primary amino group (-NH₂) and the tertiary dimethylamino group (-N(CH₃)₂). The relative basicity of these two groups determines the protonation behavior.

In general, alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances basicity compared to ammonia. lumenlearning.comlibretexts.org Consequently, simple tertiary amines are typically more basic than primary amines in the gas phase. wikipedia.org However, in aqueous solution, solvation effects play a crucial role. wikipedia.org Protonated primary amines, with more hydrogen atoms available for hydrogen bonding with water molecules, are better solvated and thus stabilized, which can make them effectively more basic than tertiary amines in solution. wikipedia.org

Given the structure of this compound, the tertiary amine is less sterically hindered than the primary amine, which is attached to a carbon atom adjacent to a quaternary center. This steric hindrance around the primary amine could decrease its availability for protonation. Therefore, it is plausible that the tertiary amine would be the more basic of the two, and thus the initial site of protonation in an acidic medium.

Selective protonation of polyamines is a known strategy in organic synthesis. By carefully controlling the stoichiometry of the acid, it is possible to protonate the more basic amino group, leaving the less basic one available for subsequent reactions. nih.gov In the case of this compound, addition of one equivalent of acid would likely result in the preferential formation of the tertiary ammonium salt.

Table 1: Predicted pKa values of the conjugate acids of the amino groups in this compound.

Amino GroupPredicted pKa of Conjugate AcidRationale
Primary (-NH₂)~10.4 - 10.8Steric hindrance from the adjacent quaternary carbon may slightly decrease basicity compared to unhindered primary amines.
Tertiary (-N(CH₃)₂)~10.6 - 11.0Generally higher basicity than primary amines in solution, with less steric hindrance compared to the primary amine in this molecule.

Note: These are estimated values based on typical pKa ranges for primary and tertiary alkylamines and have not been experimentally determined for this specific molecule.

Role of this compound in Condensation Reactions

Condensation reactions, such as the formation of imines (Schiff bases) from amines and carbonyl compounds, are fundamental transformations in organic chemistry. acs.org For this compound, only the primary amino group can participate in imine formation. The reaction involves the nucleophilic addition of the primary amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form the imine. makingmolecules.com

The rate of this reaction can be influenced by steric hindrance. The bulky neopentyl-like group adjacent to the primary amine in this compound would likely decrease the rate of both the initial nucleophilic attack and the subsequent dehydration step compared to less hindered primary amines. acs.org However, under appropriate conditions (e.g., heating with removal of water), the formation of the corresponding imine is expected to occur. The tertiary amine group would remain unreacted under these conditions.

Mechanistic Investigations of Reactions Mediated by this compound

While no specific mechanistic studies for reactions involving this compound were found, the general mechanisms of amine reactions are well-established.

The reaction pathways for the functionalization of this compound can be predicted based on the principles of amine reactivity.

Protonation: The reaction pathway involves the stepwise protonation of the two amino groups, with the more basic tertiary amine likely being protonated first. The intermediates are the monoprotonated and diprotonated species.

Alkylation: The mechanism of alkylation would likely follow an Sₙ2 pathway, with the amine acting as the nucleophile. The transition state for the alkylation of the primary amine would be significantly destabilized by steric hindrance. acs.org

Acylation: The acylation of the primary amine proceeds through a tetrahedral intermediate formed by the nucleophilic addition of the amine to the carbonyl group of the acylating agent. This intermediate then collapses to form the amide product.

Condensation: The formation of an imine from the primary amine and a carbonyl compound involves a hemiaminal intermediate. The reaction is typically acid-catalyzed to facilitate the dehydration of the hemiaminal. makingmolecules.com

Further experimental and computational studies would be necessary to fully elucidate the specific reaction pathways and the structures of intermediates and transition states for reactions involving this compound.

Derivatization and Functionalization Strategies of 4 Amino 4 Methylpentyl Dimethylamine

Synthesis of Substituted (4-Amino-4-methylpentyl)dimethylamine Analogues

The synthesis of substituted analogues of this compound can be achieved through various organic reactions targeting the primary amino group. The tertiary dimethylamino group is generally less reactive and remains intact under many conditions used to modify the primary amine.

One common strategy for creating analogues is N-alkylation of the primary amine. This can be accomplished by reacting this compound with alkyl halides (R-X, where X = Cl, Br, I) under basic conditions. The choice of the alkyl halide determines the nature of the substituent introduced. For instance, reaction with benzyl (B1604629) bromide would yield the N-benzyl analogue, while reaction with a long-chain alkyl bromide could be used to enhance lipophilicity.

Another important method is N-acylation , which involves the reaction of the primary amine with acylating agents such as acyl chlorides (R-COCl) or acid anhydrides ((R-CO)₂O). This reaction forms an amide linkage, which can introduce a wide variety of functional groups. For example, acylation with acetyl chloride would produce the N-acetyl derivative. This method is often used to introduce reporter groups or to alter the electronic properties of the molecule.

Reductive amination is a further versatile method for producing N-substituted analogues. This reaction involves treating this compound with an aldehyde or a ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). This process can introduce a range of alkyl or aryl substituents. For instance, reaction with benzaldehyde (B42025) followed by reduction would yield the N-benzyl analogue.

The synthesis of more complex analogues can involve multi-step procedures. For example, derivatives can be prepared where the substituent itself contains reactive functional groups, allowing for further conjugation. The progress of these reactions is typically monitored by techniques such as thin-layer chromatography (TLC), and the final products are purified by methods like column chromatography or recrystallization. The structure of the synthesized analogues is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Reaction Type Reagents Product Type Example Substituent (R)
N-AlkylationAlkyl halide (R-X), BaseSecondary AmineBenzyl, Butyl
N-AcylationAcyl chloride (R-COCl)AmideAcetyl, Benzoyl
Reductive AminationAldehyde (R-CHO), Reducing agentSecondary AminePhenylmethyl, Isopropyl

Grafting and Immobilization of this compound on Solid Supports

The presence of a reactive primary amine allows this compound to be covalently attached, or "grafted," onto various solid supports. This immobilization is useful for applications such as solid-phase synthesis, catalysis, or chromatography where the properties of the amine are desired on a solid matrix.

Common solid supports include silica (B1680970) gel, polymers such as polystyrene, and functionalized glass surfaces. The surface of these materials is typically pre-activated to introduce reactive groups that can form a covalent bond with the primary amine of this compound.

For silica-based supports, the surface is often treated with a silanizing agent, such as (3-chloropropyl)trimethoxysilane. The resulting chlorinated surface can then react with the primary amine of this compound in a nucleophilic substitution reaction, forming a stable covalent bond.

Polymeric supports, like polystyrene resins, can be functionalized with various reactive groups. For example, a chloromethylated polystyrene resin (Merrifield resin) can be used to immobilize the diamine via its primary amine. The extent of functionalization, or loading, of the amine onto the support can be controlled by the reaction conditions and the stoichiometry of the reactants.

The success of the grafting process is typically evaluated through various analytical techniques. Elemental analysis can determine the nitrogen content of the functionalized support, which can be used to calculate the loading of the amine. Spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy, can confirm the presence of the amine on the surface by detecting characteristic vibrational bands.

Solid Support Activation Chemistry Coupling Reaction Characterization Method
Silica GelSilanization with organosilanesNucleophilic substitutionFTIR, Elemental Analysis
PolystyreneChloromethylationNucleophilic substitutionGravimetric analysis, Titration
Glass SlidesEpoxide functionalizationRing-opening reactionContact angle measurement, XPS

Preparation and Characterization of this compound Salts and Complexes

Both the primary and tertiary amino groups of this compound are basic and can react with acids to form salts. The formation of salts is a common strategy to improve the aqueous solubility and crystallinity of amines. Simple salts can be prepared by reacting the diamine with an equimolar amount of a protic acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in a suitable solvent. The resulting salt can then be isolated by precipitation or by evaporation of the solvent. Depending on the stoichiometry of the acid used, mono- or di-protonated salts can be formed.

The characterization of these salts involves techniques that can confirm the ionic interaction between the protonated amine and the counter-ion. For example, ¹H NMR spectroscopy can show a downfield shift of the protons adjacent to the nitrogen atoms upon protonation. The melting point of the salt is typically higher and more defined than that of the free base.

In addition to simple salts, this compound can act as a ligand to form coordination complexes with metal ions. The nitrogen atoms of the amino groups possess lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. This diamine can potentially act as a bidentate ligand, coordinating to a single metal ion through both nitrogen atoms, forming a chelate ring.

The synthesis of metal complexes typically involves mixing a solution of the diamine with a solution of a metal salt (e.g., copper(II) chloride, nickel(II) nitrate) in an appropriate solvent. The resulting complex may precipitate from the solution or can be isolated by crystallization.

The characterization of these metal complexes involves a range of analytical methods. UV-Visible spectroscopy can be used to study the electronic transitions of the metal ion upon coordination. FTIR spectroscopy can show shifts in the vibrational frequencies of the N-H and C-N bonds upon complexation. For paramagnetic metal complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can provide information about the coordination environment of the metal ion. The stoichiometry and stability of the complexes can be determined by techniques such as potentiometric titration or isothermal titration calorimetry.

Product Type Reactant Formation Principle Characterization Techniques
Monohydrochloride SaltHydrochloric Acid (1 eq.)Acid-Base ReactionMelting Point, ¹H NMR, FTIR
Dihydrochloride SaltHydrochloric Acid (2 eq.)Acid-Base ReactionElemental Analysis, Titration
Metal ComplexMetal Salt (e.g., CuCl₂)Coordination ChemistryUV-Vis, FTIR, EPR, X-ray Crystallography

Computational and Theoretical Investigations of 4 Amino 4 Methylpentyl Dimethylamine

Quantum Chemical Calculations on (4-Amino-4-methylpentyl)dimethylamine

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict molecular structures, energies, and electronic properties with a high degree of accuracy. researchgate.netmdpi.com

Electronic structure analysis focuses on the distribution of electrons within the molecule, which dictates its reactivity and physical properties. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the lone pairs of electrons on the two nitrogen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the MEP would show negative potential concentrated around the primary and tertiary amine groups, confirming their role as the primary sites for protonation and interaction with electrophiles. mdpi.comresearchgate.net

Table 1: Illustrative Calculated Electronic Properties of this compound Note: These values are hypothetical, based on typical results from DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) for similar aliphatic amines, and serve to illustrate the type of data generated.

PropertyIllustrative ValueDescription
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy+1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap7.7 eVEnergy difference indicating chemical stability. researchgate.net
Dipole Moment1.8 DebyeA measure of the overall polarity of the molecule.
Mulliken Charge on N (primary amine)-0.85 ePartial atomic charge indicating high electron density. mdpi.com
Mulliken Charge on N (tertiary amine)-0.70 ePartial atomic charge, also indicating high electron density. mdpi.com

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous conformations. Conformer analysis aims to identify the stable, low-energy arrangements of the atoms and the energy barriers for converting between them. researchgate.net

The potential energy surface (PES) of the molecule can be explored by systematically rotating the dihedral angles along the carbon-carbon and carbon-nitrogen bonds. mdpi.com For a molecule of this complexity, several low-energy conformers are expected. These may differ in the orientation of the dimethylamine (B145610) group relative to the pentyl chain and the spatial arrangement of the primary amine. The ground state equilibrium geometry is the conformer with the absolute minimum energy. researchgate.net

Key rotational barriers would include:

Rotation around the C-N bonds of the dimethylamine group: This would likely result in staggered and eclipsed conformations of the methyl groups relative to the pentyl chain. researchgate.net

Inversion of the primary amine group: The hydrogen atoms of the -NH2 group can undergo an inversion motion. researchgate.net

Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and abilities to interact with other molecules or surfaces.

Table 2: Hypothetical Relative Energies of Key Conformers for a Fragment of this compound Note: This table is illustrative, based on the principles of conformational analysis for alkylamines.

Dihedral Angle (e.g., C1-C2-C3-C4)ConformationHypothetical Relative Energy (kcal/mol)
180°Anti0.0 (most stable)
+60°Gauche (+)0.9
-60°Gauche (-)0.9
Eclipsed5.0 (least stable)

Molecular Dynamics Simulations Involving this compound and its Interactions

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve over time. mdpi.comnih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, most commonly water, to mimic solution-phase conditions. The interactions between atoms are described by a molecular mechanics force field. nih.gov

Such simulations can provide valuable insights into:

Solvation and Hydration: How water molecules arrange around the polar amine groups through hydrogen bonding and around the nonpolar alkyl chain. The simulation can quantify the number of hydrogen bonds formed between the amine groups and surrounding water molecules. mdpi.com

Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution. This is more realistic than the gas-phase view from quantum chemistry, as the solvent can influence conformational preferences. researchgate.net

Intermolecular Interactions: If other molecules are added to the simulation box, MD can be used to study the binding and interaction dynamics. For example, the simulation could model how this compound interacts with a metal ion, a surface, or another organic molecule.

Density Functional Theory (DFT) Studies on Reaction Pathways Mediated by this compound

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com It can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier, which governs the reaction rate. researchgate.net

Given its two nucleophilic nitrogen centers, this compound can participate in various reactions, such as:

Acid-Base Chemistry: DFT can model the protonation of either the primary or tertiary amine, calculating the proton affinity and pKa values for each site to determine which is more basic.

Nucleophilic Substitution/Addition: The reaction of the amine groups with an electrophile (e.g., an alkyl halide or a carbonyl compound) can be modeled. DFT calculations can determine whether the primary or tertiary amine is the more reactive nucleophile and calculate the activation energy for the reaction pathway. researchgate.net

Catalysis: If the molecule acts as a base catalyst, DFT can be used to model the entire catalytic cycle, including the initial proton abstraction from a substrate, subsequent steps, and regeneration of the catalyst.

Table 3: Illustrative DFT Results for a Hypothetical Nucleophilic Substitution Reaction Reaction: this compound + CH₃Cl → [(4-Amino-4-methylpentyl)trimethylammonium]⁺ + Cl⁻ Note: Data is hypothetical and for illustrative purposes only.

ParameterIllustrative Calculated Value (kcal/mol)Description
ΔH (Enthalpy of Reaction)-15.2Indicates the reaction is exothermic.
ΔG (Gibbs Free Energy of Reaction)-12.5Indicates the reaction is spontaneous.
Eₐ (Activation Energy)+22.8The energy barrier that must be overcome for the reaction to occur.

Ligand Field Theory and Coordination Chemistry of this compound

This compound, possessing two nitrogen donor atoms, can function as a chelating ligand in coordination chemistry. It can bind to a single metal ion through both the primary and tertiary amine groups, forming a stable chelate ring. This type of ligand is known as a bidentate N,N'-donor ligand.

Ligand Field Theory (LFT) is used to describe the electronic structure of the resulting transition metal complexes. wikipedia.org When the ligand's nitrogen atoms approach a metal ion, their lone pairs interact with the metal's d-orbitals, causing the five degenerate d-orbitals to split into different energy levels. The pattern and magnitude of this splitting (Δ) depend on the geometry of the complex (e.g., octahedral, square planar, tetrahedral) and the nature of the ligand. wikipedia.orglibretexts.org

With a bidentate ligand like this compound, common coordination geometries with metal ions like Cu(II), Ni(II), or Pd(II) often involve two ligand molecules binding to the metal to form a complex of the type [M(L)₂]ⁿ⁺. Such complexes are frequently four-coordinate, adopting either a square planar or tetrahedral geometry. researchgate.netlibretexts.org

Square Planar Geometry: The d-orbitals split into four distinct energy levels (dₓ²₋y², dₓy, d₂², and the degenerate dₓz/dᵧz pair). libretexts.org

Tetrahedral Geometry: The d-orbitals split into two sets: a lower energy, doubly degenerate e set (d₂², dₓ²₋y²) and a higher energy, triply degenerate t₂ set (dₓy, dₓz, dᵧz). libretexts.org

Computational methods can predict the most stable geometry for a given metal-ligand complex and calculate the resulting d-orbital splitting energies, which are directly related to the complex's color and magnetic properties. researchgate.net

Advanced Analytical Methodologies for 4 Amino 4 Methylpentyl Dimethylamine

Spectroscopic Techniques for Structural Elucidation of (4-Amino-4-methylpentyl)dimethylamine

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectroscopy are utilized to confirm the compound's structure.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals for the protons in this compound would be expected to correspond to its distinct proton environments. For instance, the protons of the dimethylamino group would likely appear as a singlet, while the protons on the pentyl chain would exhibit more complex splitting patterns (triplets, quartets, etc.) due to coupling with adjacent protons. The protons of the primary amino group and the methyl groups attached to the quaternary carbon would also have characteristic chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the this compound molecule would produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carbon atoms bonded to nitrogen atoms would be expected to resonate at a different frequency compared to the other aliphatic carbons in the chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
(CH₃)₂-N2.2 - 2.4Singlet6H
N-CH₂ 2.3 - 2.5Triplet2H
CH₂ -CH₂-N1.4 - 1.6Multiplet2H
CH₂ -C(CH₃)₂1.2 - 1.4Multiplet2H
C(CH₃ )₂1.0 - 1.2Singlet6H
NH₂ 1.5 - 2.5Broad Singlet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Carbon AtomPredicted Chemical Shift (ppm)
(C H₃)₂-N45 - 50
N-C H₂55 - 60
C H₂-CH₂-N35 - 40
C H₂-C(CH₃)₂20 - 25
C (CH₃)₂50 - 55
C(C H₃)₂25 - 30

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. When the molecule is ionized, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. The fragmentation of this compound would likely involve the cleavage of C-C and C-N bonds. Common fragmentation pathways for amines include the loss of alkyl radicals. For example, the cleavage of the bond between the dimethylamino group and the pentyl chain would result in characteristic fragment ions. The presence of two nitrogen atoms can also lead to specific fragmentation patterns that can be used to deduce the structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental formula.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are hypothetical fragments based on the structure.)

Fragment Ion StructurePredicted m/z
[M]⁺158
[M - CH₃]⁺143
[M - NH₂]⁺142
[(CH₃)₂NCH₂CH₂CH₂]⁺85
[H₂NC(CH₃)₂]⁺72
[(CH₃)₂N=CH₂]⁺58

Infrared (IR) and Raman Spectroscopy for this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. The C-N stretching vibrations would likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Raman spectroscopy would provide complementary information. While the N-H and C-H stretching vibrations are also observable in the Raman spectrum, the C-C backbone of the pentyl chain might show more prominent signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound (Note: These are general frequency ranges for the expected functional groups.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
N-H Stretch (primary amine)3300 - 3500IR, Raman
C-H Stretch (alkyl)2850 - 3000IR, Raman
N-H Bend (primary amine)1590 - 1650IR
C-H Bend (alkyl)1350 - 1470IR
C-N Stretch1000 - 1250IR, Raman
C-C Stretch800 - 1200Raman

Chromatographic Methods for Separation, Purification, and Quantification of this compound

Chromatographic techniques are essential for separating this compound from impurities, for its purification, and for its quantitative analysis.

Gas Chromatography (GC) Techniques for this compound

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

For the analysis of amines, columns with a basic or deactivated stationary phase are often used to prevent peak tailing, which can occur due to the interaction of the basic amine groups with acidic sites on the column. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this diamine. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the compound.

A study on the structurally similar compound 4-amino-2-methylpentane utilized a capillary column with specific temperature programming to achieve separation. A similar approach could be optimized for this compound.

Table 5: Hypothetical Gas Chromatography Parameters for this compound Analysis (Note: These are example parameters and would require optimization.)

ParameterValue
ColumnCapillary column (e.g., DB-5ms)
Injection Temperature250 °C
Oven Temperature Program100 °C (hold 2 min), ramp to 250 °C at 10 °C/min
DetectorFlame Ionization Detector (FID)
Carrier GasHelium
Expected Retention Time8 - 12 minutes

High-Performance Liquid Chromatography (HPLC) for this compound

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, purification, and quantification of non-volatile or thermally labile compounds. For a basic compound like this compound, reversed-phase HPLC is a common approach.

In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. To achieve good peak shape and retention for amines, the mobile phase is often buffered at a low pH to ensure the amine is in its protonated, more polar form. An ion-pairing reagent can also be added to the mobile phase to improve retention and peak symmetry.

Detection can be achieved using a variety of detectors. Since this compound lacks a strong chromophore, UV detection at low wavelengths might be possible, but other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) would offer better sensitivity and selectivity. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for both quantification and structural confirmation.

Table 6: Hypothetical High-Performance Liquid Chromatography Parameters for this compound Analysis (Note: These are example parameters and would require optimization.)

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionELSD or Mass Spectrometry (MS)
Expected Retention Time3 - 7 minutes

X-ray Crystallography Studies of this compound Derivatives and Complexes

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. This methodology provides detailed three-dimensional structural information, including bond lengths, bond angles, and conformational details, which are crucial for understanding the chemical and physical properties of a compound.

Despite the utility of this technique, there are currently no available research articles or database entries that report the single-crystal X-ray diffraction analysis of this compound or any of its direct derivatives or coordination complexes. The absence of such data limits a detailed discussion of its solid-state structure and intermolecular interactions based on experimental crystallographic evidence.

Future research in this area would be necessary to elucidate the three-dimensional structure of this compound and its related compounds, which could provide valuable insights into its chemical behavior and potential applications.

Applications of 4 Amino 4 Methylpentyl Dimethylamine in Chemical Science and Engineering Non Clinical

(4-Amino-4-methylpentyl)dimethylamine as an Organic Catalyst

This compound possesses two amine functionalities—a primary amine and a tertiary amine. This structure suggests its potential as an organic catalyst.

Base Catalysis by this compound

The presence of amino groups, which are basic, allows this molecule to function as a base catalyst. The tertiary amine is generally more sterically hindered but can act as a proton scavenger. The primary amine can also act as a base. In principle, it could be used to catalyze reactions that are accelerated by the presence of a base, such as condensation reactions (e.g., aldol (B89426) or Knoevenagel condensations) or elimination reactions. The specific efficiency and substrate scope would depend on the steric and electronic properties of the molecule. No specific examples of its use in base catalysis have been documented in the available literature.

Organocatalytic Transformations Mediated by this compound

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Diamines are a well-known class of organocatalysts. For instance, they can be involved in transformations like the Michael addition or other conjugate additions. The dual amine functionality could potentially allow for bifunctional catalysis, where one amine group activates the nucleophile and the other activates the electrophile. However, there are no specific published studies detailing organocatalytic transformations mediated by this compound.

This compound in Coordination Chemistry and Ligand Design

The nitrogen atoms in the primary and tertiary amine groups have lone pairs of electrons, making them potential donor atoms for coordination to metal ions. As such, this compound can act as a ligand in coordination chemistry.

Synthesis and Characterization of Metal Complexes of this compound

This compound could, in theory, act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms to form a chelate ring. The synthesis of such complexes would typically involve reacting this compound with a metal salt in a suitable solvent. Characterization of the resulting metal complexes would involve techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy to understand the structure in solution, and UV-Vis spectroscopy to study the electronic properties. At present, there are no specific reports on the synthesis and characterization of metal complexes involving this particular ligand.

Catalytic Applications of this compound-Metal Complexes

Metal complexes are widely used as catalysts for a variety of organic transformations. If this compound were used as a ligand, the resulting metal complex could potentially catalyze reactions such as hydrogenations, cross-coupling reactions, or oxidations. The structure of the ligand would influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and selectivity. No catalytic applications of metal complexes derived from this specific ligand have been reported in the scientific literature.

This compound as a Building Block in Polymer Science and Materials Engineering

In polymer science, molecules with reactive functional groups, such as primary amines, can be used as monomers or building blocks for the synthesis of larger polymeric structures.

The primary amine group in this compound could be reacted with compounds such as epoxides, isocyanates, or acyl chlorides to form polymers like polyurethanes, polyamides, or polyureas. The dimethylamino group would likely remain as a pendant group on the polymer backbone, which could be used to modify the properties of the final material, for example, by influencing its solubility, basicity, or ability to coordinate with other species. However, there is no available literature that describes the use of this compound as a building block in polymer or materials synthesis.

Monomer for Polycondensation and Polymerization Reactions

The presence of a primary amine group allows this compound to function as a monomer in various polycondensation and polymerization reactions. Polyamides, for instance, are conventionally synthesized through the condensation of diamines with dicarboxylic acids or their derivatives. nih.gov The primary amine of this compound can react with acyl chlorides or activated esters to form amide bonds, leading to the creation of polyamide chains. nih.gov

The synthesis of polyamides can be represented by the following general reaction:

n H₂N-R-NH₂ + n HOOC-R'-COOH → [-HN-R-NHCO-R'-CO-]n + 2n H₂O

In this reaction, the diamine, this compound, would provide the H₂N-R-NH₂ component. The bulky methyl group adjacent to the primary amine introduces steric hindrance, which could influence the polymerization kinetics and the final properties of the polymer. acs.org This steric hindrance might lead to polymers with lower crystallinity and increased solubility in organic solvents compared to polyamides derived from linear, unhindered diamines. psu.edu

Furthermore, the tertiary amine group remains as a pendant functional group along the polymer backbone. This functionality can be exploited for post-polymerization modifications or to impart specific properties to the resulting polymer, such as catalytic activity or altered surface properties. nih.gov The synthesis of fully aliphatic polyimides often involves the reaction of aliphatic diamines with dianhydrides, suggesting another potential polymerization pathway for this monomer. psu.edu

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerKey Reactive Group on this compound
PolyamideDicarboxylic acid / Acyl chloridePrimary amine
PolyimideDianhydridePrimary amine
PolyureaDiisocyanatePrimary amine

Crosslinking Agent and Modifier in Polymer Networks

The bifunctional nature of this compound makes it a candidate for use as a crosslinking agent or a modifier in polymer networks, particularly in thermosetting resins like epoxies. Aliphatic diamines are widely used as curing agents for epoxy resins, where the primary amine hydrogens react with the epoxide rings to form a crosslinked network. researchgate.netacs.orgresearchgate.net

R-NH₂ + 2 CH₂(O)CH-R' → R-N(CH₂CH(OH)-R')₂

The steric hindrance around the primary amine in this compound could potentially lead to a slower curing rate compared to less hindered diamines. acs.org This could be advantageous in applications where a longer pot life is required.

Moreover, the tertiary amine group within the molecule can act as an internal catalyst for the curing reaction, potentially accelerating the network formation. rsc.orgmdpi.com Tertiary amines are known to catalyze the ring-opening polymerization of epoxides. This dual functionality—a reactive primary amine for network incorporation and a catalytic tertiary amine—could provide unique control over the curing kinetics and the final network structure. The presence of the tertiary amine can also modify the properties of the cured resin, such as its adhesion and thermal stability. acs.org

Utilization of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org The distinct structural features of this compound, including its hydrogen-bonding primary amine, its proton-accepting tertiary amine, and its flexible alkyl chain, make it an interesting building block for the construction of supramolecular assemblies.

Host-Guest Interactions Involving this compound

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. libretexts.orgnih.gov The amine groups of this compound can participate in hydrogen bonding and electrostatic interactions, allowing it to act as a guest molecule for various hosts. For example, it could potentially form inclusion complexes with macrocyclic hosts like cyclodextrins or crown ethers. The flexible alkyl chain would allow the molecule to adopt a conformation that fits within the host's cavity, while the amine groups could interact with the host's binding sites.

Conversely, molecules like this compound can also act as acyclic hosts for suitable guest molecules. nih.gov The two amine groups can provide multiple binding points for a guest, and the flexible backbone can wrap around the guest to form a stable complex. The selectivity of this binding would be influenced by the size, shape, and chemical nature of the guest molecule.

Self-Assembly of this compound-Based Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov Alkanes and their functionalized derivatives are known to self-assemble on surfaces and in solution. researchgate.net The primary amine group of this compound can form intermolecular hydrogen bonds, which are a key driving force for self-assembly. mdpi.com

Depending on the conditions (e.g., solvent, concentration, temperature), this compound could potentially self-assemble into various structures such as micelles, vesicles, or monolayers. The interplay between the hydrophilic amine groups and the hydrophobic alkyl chain would govern the morphology of these assemblies. The presence of the bulky methyl group could introduce specific packing constraints, leading to unique and potentially complex supramolecular architectures. The self-assembly of diamines can lead to the formation of supramolecular gels in organic solvents. mdpi.com

This compound in Specialized Chemical Synthesis (Non-Clinical Endpoints)

Intermediate in Pharmaceutical Precursor Synthesis

Alkyl diamines are valuable intermediates in the synthesis of a wide range of chemical compounds, including pharmaceutical ingredients. google.com The dimethylamine (B145610) moiety is a common pharmacophore found in many FDA-approved drugs. researchgate.netrsc.orgnih.gov The presence of both a primary and a tertiary amine in this compound allows for differential reactivity, making it a versatile building block in multi-step organic synthesis.

The primary amine can be selectively reacted while the tertiary amine remains protected or unreactive, and vice versa. organic-chemistry.org This differential reactivity is crucial for constructing complex molecules with specific functionalities. For instance, the primary amine could be converted into an amide, sulfonamide, or other functional groups, while the tertiary amine could be used to introduce a basic center into the target molecule. The synthesis of vicinal diamines is an important area of research for the preparation of biologically active molecules. nih.govresearchgate.net

Dimethylamine and its derivatives are utilized in the synthesis of various active pharmaceutical ingredients (APIs). metrowelding.com For example, dimethylamine is a precursor in the synthesis of metformin, a widely used antidiabetic drug. nih.gov While there is no specific evidence of this compound being used in the synthesis of a particular drug, its structural motifs are relevant to medicinal chemistry. The synthesis of hindered amines is also an area of interest in organic synthesis for the preparation of complex molecules. nih.govresearchgate.netacs.org

Reagent in Agrochemical Synthesis

Extensive research of scientific literature and patent databases did not yield specific information regarding the application of this compound as a reagent in the synthesis of agrochemicals.

While organic diamines, as a class of compounds, are recognized for their role as intermediates and building blocks in the production of various agrochemicals, including pesticides and fungicides, no detailed research findings or specific examples involving this compound in these synthetic processes could be identified. researchgate.netnih.gov The literature broadly discusses the importance of diamine scaffolds in creating biologically active molecules for agricultural use but does not mention this particular compound. researchgate.net

General industrial applications of diamines include their use in synthesizing surfactants, metal ion chelating agents, and as monomers for polyamides. nih.gov However, specific data or case studies detailing the use of this compound in the context of developing herbicides, insecticides, or fungicides are not available in the reviewed sources.

Further investigation into the synthesis of novel agrochemical compounds could potentially reveal a role for this compound, but based on currently available information, its application in this field is not documented.

Future Perspectives and Emerging Research Directions for 4 Amino 4 Methylpentyl Dimethylamine

Integration of (4-Amino-4-methylpentyl)dimethylamine in Sustainable Chemistry Initiatives

The principles of green and sustainable chemistry advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. asm.orgknowledge-sourcing.com The unique structure of this compound offers several hypothetical avenues for its integration into such initiatives.

The presence of two amine groups suggests its potential as a bifunctional catalyst or building block. In catalysis, the distinct steric and electronic environments of the primary and tertiary amines could be leveraged for selective transformations, potentially reducing the need for multi-step syntheses and the associated waste. As a building block, it could be derived from or contribute to the development of bio-based polymers, aligning with the growing demand for materials from renewable feedstocks. nih.gov

Furthermore, the potential for this compound to act as a carbon capture agent could be explored. Amine-based solvents are a key technology for capturing carbon dioxide from industrial flue gases. The specific structure of this diamine may offer unique absorption and desorption kinetics, potentially leading to more energy-efficient carbon capture processes. Research in this area would contribute to mitigating greenhouse gas emissions, a central goal of sustainable chemistry.

A summary of potential sustainable chemistry applications is presented in the table below.

Potential Application AreaRole of this compoundContribution to Sustainability
Green Catalysis Bifunctional catalystIncreased reaction efficiency, reduced waste
Bio-based Polymers Monomer or cross-linking agentReduced reliance on fossil fuels
Carbon Capture Absorbent in CO2 scrubbingMitigation of greenhouse gas emissions
Solvent Replacement Potential as a recyclable reaction mediumReduction of volatile organic compounds (VOCs)

Advanced Material Development Incorporating this compound

The dual amine functionality of this compound makes it a promising candidate for the development of advanced materials with tailored properties. The primary amine can readily participate in polymerization reactions, such as the formation of polyamides, polyimides, and polyureas, while the tertiary amine can act as a catalytic site, a point of attachment for further functionalization, or a site for imparting specific properties like pH-responsiveness or enhanced adhesion.

In the realm of thermosetting polymers, such as epoxy resins, this compound could function as a novel curing agent. The sterically hindered primary amine might influence the curing kinetics and the final network structure, potentially leading to materials with improved thermal stability, mechanical strength, or chemical resistance. The tertiary amine could also play a role in accelerating the curing process.

Furthermore, the molecule's structure could be advantageous in the surface modification of nanomaterials. By grafting this compound onto the surface of nanoparticles, nanotubes, or nanosheets, their dispersibility in polymer matrices could be enhanced, leading to nanocomposites with superior properties. The tertiary amine could also serve as an active site for sensing applications or for the catalytic degradation of pollutants.

The following table outlines potential roles for this compound in advanced materials.

Material ClassPotential Role of this compoundPotential Material Benefits
Thermosetting Polymers Curing agent, catalystEnhanced thermal and mechanical properties
Polyamides/Polyimides MonomerTailored polymer backbone, improved solubility
Polyurethanes Chain extenderModified elastomeric properties
Nanocomposites Surface modification agentImproved dispersion and interfacial adhesion
Functional Coatings Adhesion promoter, anti-corrosion agentEnhanced durability and performance

Computational Design and Discovery of Novel this compound-Based Systems

Given the limited experimental data on this compound, computational chemistry and molecular modeling present a powerful toolkit for predicting its properties and guiding future experimental work. In silico methods can provide valuable insights into the molecule's behavior and its potential interactions in various chemical systems, accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. This information can help in understanding its reaction mechanisms and in designing novel catalysts or functional materials. Molecular dynamics (MD) simulations could be used to model the behavior of polymers incorporating this diamine, predicting their bulk properties such as glass transition temperature, mechanical moduli, and diffusion characteristics of small molecules within the polymer matrix.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could also be developed. By systematically modifying the structure of this compound in silico and calculating various molecular descriptors, it may be possible to predict the properties of a wide range of derivatives. This approach can be particularly useful in screening for candidates with optimal performance in specific applications, such as drug delivery or as specialized solvents.

The table below details potential computational approaches and their expected outcomes.

Computational MethodPredicted Properties/InsightsPotential Impact on Research
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic signaturesGuidance for synthesis and catalyst design
Molecular Dynamics (MD) Polymer conformation, material properties (e.g., Tg, modulus)Rational design of high-performance polymers
QSAR/QSPR Biological activity, physical properties of derivativesAccelerated discovery of new functional molecules
Docking Studies Binding affinity to target proteins or surfacesExploration of potential pharmaceutical or materials applications

Challenges and Opportunities in this compound Research

The future development of this compound is not without its challenges, but these are intrinsically linked to significant opportunities for innovation and discovery.

One of the primary challenges is the development of a cost-effective and sustainable synthesis route for the molecule. As a specialty chemical that is not yet produced on a large scale, establishing an efficient manufacturing process will be crucial for its commercial viability. This, however, presents an opportunity for the application of green chemistry principles to design a novel and environmentally benign synthesis pathway.

A significant knowledge gap exists regarding the toxicological and ecotoxicological profile of this compound. Comprehensive safety assessments will be necessary before it can be widely adopted in any application. This challenge provides an opportunity for the use of predictive toxicology and for conducting thorough, modern safety evaluations that align with current regulatory standards.

The lack of extensive research on this molecule is, in itself, the greatest opportunity. There is a wide-open field for fundamental research to characterize its physical and chemical properties, explore its reactivity, and discover its potential in a multitude of applications. The unique combination of a sterically hindered primary amine and a tertiary amine within the same molecule is a feature that warrants in-depth investigation by both academic and industrial researchers. The specialty chemicals market is continually driven by the need for novel molecules that can provide enhanced performance and new functionalities, and this compound is a promising, yet largely unexplored, candidate in this space. lek.combccresearch.com

A summary of the key challenges and associated opportunities is provided below.

ChallengeOpportunity
Cost-effective and sustainable synthesis Development of novel green chemistry manufacturing processes
Limited toxicological data Application of modern predictive toxicology and comprehensive safety assessment
Lack of fundamental property data A broad field for new academic and industrial research and discovery
Scaling up production Innovation in chemical engineering and process optimization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Amino-4-methylpentyl)dimethylamine, and how can its purity be validated?

  • Methodological Answer : Synthesis often involves reductive amination or catalytic hydrogenation of precursor nitriles/imines. For example, ruthenium-based catalysts (e.g., Ru@cellulose nanoparticles) have shown high efficiency in similar amine syntheses, achieving turnover frequencies (TOF) up to 122.56 mol H₂/(molRu·h) under mild conditions . Purity validation typically employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography (as used for structurally related hydrazides in ) can confirm molecular geometry.

Q. How can the stability of this compound under varying experimental conditions be assessed?

  • Methodological Answer : Accelerated stability studies under thermal stress (e.g., 40–60°C), humidity, and light exposure are critical. Techniques like thermogravimetric analysis (TGA) and high-performance liquid chromatography (HPLC) monitor decomposition products. For instance, dimethylamine derivatives degrade via oxidative pathways, forming imines or nitriles, which can be tracked using infrared (IR) spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound’s functional groups?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies amine (-NH₂) and methyl (-CH₃) groups via peaks at ~3300 cm⁻¹ (N-H stretch) and ~2800 cm⁻¹ (C-H stretch). NMR (¹H and ¹³C) resolves spatial arrangements, such as methyl branching at the 4-position. For example, related compounds in use InChI codes to map atomic connectivity, aiding spectral interpretation.

Advanced Research Questions

Q. What mechanistic insights govern the catalytic dehydrogenation of this compound in hydrogen storage applications?

  • Methodological Answer : Catalytic mechanisms are probed via kinetic isotope effects (KIE) and density functional theory (DFT) calculations. Ru-based nanoparticles (e.g., Ru@cellulose) exhibit heterogeneous catalysis, as shown in poisoning experiments where catalyst activity drops upon selective adsorption of inhibitors like CS₂ . Kinetic modeling (e.g., Arrhenius plots) quantifies activation energies, with TOF values distinguishing catalyst efficiency (e.g., 122.56 vs. 44.91 mol H₂/(molRu·h) for Ru@cellulose vs. Ru(acac)₃) .

Q. How do structural modifications (e.g., branching, substituent position) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Comparative studies with analogues like 3,4-dimethoxyphenethylamine () reveal that steric hindrance from methyl branching reduces electrophilicity at the amine center. Substituent electronic effects are quantified via Hammett plots, while X-ray photoelectron spectroscopy (XPS) maps charge distribution. For example, electron-withdrawing groups (e.g., -Cl in ) enhance oxidative stability but reduce nucleophilicity.

Q. What strategies mitigate contradictions in reported catalytic activity data for this compound-derived catalysts?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading, substrate concentration, or temperature. Standardization using normalized TOF values and controlled poisoning experiments ( ) clarifies intrinsic vs. extrinsic factors. Meta-analyses of kinetic data (e.g., pre-exponential factors in ) reconcile divergent results by isolating variables like solvent polarity or support material porosity.

Key Considerations for Experimental Design

  • Catalyst Heterogeneity : Confirm via filtration or poisoning tests to rule out homogeneous pathways .
  • Temporal Effects : Monitor compound degradation over time using HPLC and correlate with experimental outcomes (e.g., reduced yields in long-term catalysis) .
  • Safety Protocols : Store in inert, airtight containers at <4°C to prevent dimethylamine release, which is flammable and reactive .

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